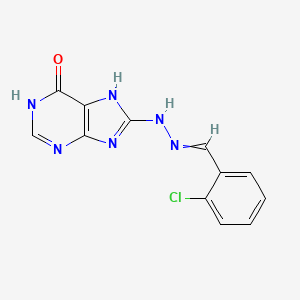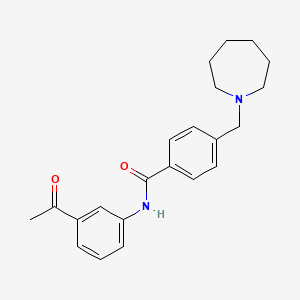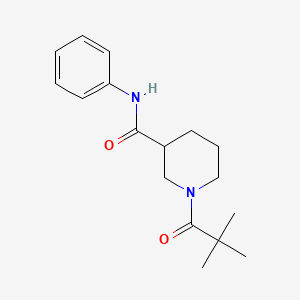
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone, also known as CBAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBAH is a hydrazone derivative of 2-chlorobenzaldehyde and 6-oxo-6,9-dihydro-1H-purin-8-yl, which are both important intermediates in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in various tissues, including the liver, kidney, and brain. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been shown to enhance the immune response and reduce bacterial growth in vitro.
実験室実験の利点と制限
The use of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone in laboratory experiments has several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone is also highly soluble in common organic solvents, which makes it easy to handle and manipulate in the laboratory. However, one limitation of using 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone in laboratory experiments is its potential toxicity. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone. One area of interest is the development of novel 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone and its derivatives at the molecular level. Additionally, the use of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone as a chemotherapeutic agent for the treatment of cancer warrants further investigation. Finally, the potential use of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone as a therapeutic agent for the treatment of inflammatory and metabolic diseases should be explored.
合成法
The synthesis of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone involves the condensation reaction between 2-chlorobenzaldehyde and 6-oxo-6,9-dihydro-1H-purin-8-ylhydrazine. The reaction is typically carried out in the presence of a suitable catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain a high yield of pure 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone.
科学的研究の応用
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has also been found to possess potent anticancer properties and has been investigated as a potential chemotherapeutic agent for the treatment of various types of cancer.
特性
IUPAC Name |
8-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6O/c13-8-4-2-1-3-7(8)5-16-19-12-17-9-10(18-12)14-6-15-11(9)20/h1-6H,(H3,14,15,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUACOIYCSNWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=C(N2)C(=O)NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5976769.png)
![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)

![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)

![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)